Cbz-3-Iodo-L-Phenylalanine
Description
Cbz-3-Iodo-L-Phenylalanine is a carbobenzyloxy (Cbz)-protected derivative of the amino acid L-phenylalanine, featuring an iodine atom at the 3-position of the phenyl ring. The Cbz group serves as a protective moiety for the amino group during peptide synthesis, preventing unwanted side reactions while enabling selective deprotection . The iodine substituent introduces unique steric and electronic properties, making this compound valuable in organic synthesis, radiopharmaceutical development, and as a precursor for cross-coupling reactions. Industrial-grade this compound is available at 99% purity, typically packaged in 25 kg cardboard drums .
Properties
Molecular Weight |
425.29 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cbz-3-Iodo-L-Phenylalanine belongs to a family of Cbz-protected phenylalanine derivatives with varying substituents, positions, and stereochemistry. Key comparisons include:
Halogenated Derivatives
- This compound is less reactive in cross-coupling reactions compared to its iodo analog .
- Cbz-3-Fluoro-L-Phenylalanine : Fluorine’s small size and strong C-F bond improve metabolic stability, making this derivative suitable for drug candidates requiring prolonged bioavailability .
Positional Isomers
Multi-Substituted Derivatives
- Cbz-3,5-Dichloro-L-Phenylalanine : Dual electron-withdrawing groups amplify electronic effects, which may enhance interactions with aromatic systems in target proteins .
- Cbz-3-Methoxy-L-Phenylalanine : Methoxy groups donate electron density, opposing the electron-withdrawing effects of halogens, which could alter binding affinity in enzymatic processes .
Stereoisomers
- Cbz-3-Iodo-D-Phenylalanine : The D-configuration may confer resistance to enzymatic degradation, useful in designing stable peptide mimics or antimicrobial agents .
Data Table: Key Attributes of Cbz-Protected Phenylalanine Derivatives
*Molecular formulas are calculated based on structural data.
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